5-Hydroxy Propafenone Hydrochloride-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

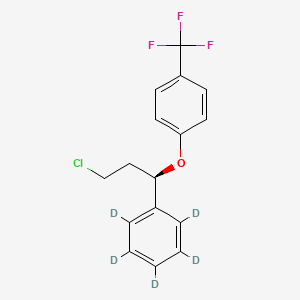

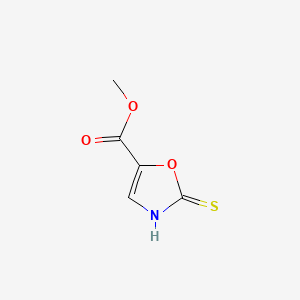

5-Hydroxy Propafenone Hydrochloride-d5 is a deuterium-labeled analog of 5-Hydroxy Propafenone Hydrochloride. This compound is primarily used in scientific research, particularly in the fields of neurology and pharmacology. It is a stable isotope-labeled compound, which makes it valuable for various analytical and biochemical studies .

Scientific Research Applications

5-Hydroxy Propafenone Hydrochloride-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in metabolic studies to trace the biochemical pathways of propafenone and its metabolites.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in the treatment of arrhythmias.

Industry: Utilized in the development of new analytical methods and quality control procedures for pharmaceuticals

Mechanism of Action

Target of Action

The primary target of 5-Hydroxy Propafenone Hydrochloride-d5, an isotopically labeled variant of Propafenone Hydrochloride, is the sodium channels in the heart . These channels play a crucial role in the conduction of electrical impulses, which are essential for the heart’s rhythmic contractions .

Mode of Action

This compound functions by obstructing sodium channels in the heart . This action decelerates the conduction of electrical impulses, resulting in reduced excitability of the cells . It shares a similar mechanism of action with Propafenone Hydrochloride .

Biochemical Pathways

The compound affects the electrophysiological properties of the heart. Its action results in a reduction of the upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, this compound reduces the fast inward current carried by sodium ions .

Pharmacokinetics

The pharmacokinetic profile of this compound is complex and is expected to be similar to that of Propafenone Hydrochloride . It is used in analytical chemistry and pharmacokinetic studies to ascertain the concentration of Propafenone Hydrochloride in plasma, serum, and other biological fluids .

Result of Action

The action of this compound leads to a decrease in the heart’s excitability , which can help manage conditions associated with irregular heart rhythms . Like all antiarrhythmic agents, it has the potential to induce arrhythmias .

Biochemical Analysis

Biochemical Properties

5-Hydroxy Propafenone Hydrochloride-d5 is a labeled metabolite of Propafenone . It shares a similar mechanism of action with Propafenone Hydrochloride . The major metabolic pathway for Propafenone begins with aromatic ring hydroxylation, a pathway that may be determined by genetic factors .

Cellular Effects

It is known that Propafenone Hydrochloride, the parent compound, has effects on various types of cells and cellular processes .

Molecular Mechanism

This compound shares a similar mechanism of action with Propafenone Hydrochloride. Propafenone Hydrochloride functions by obstructing sodium channels in the heart, an action which decelerates the conduction of electrical impulses .

Temporal Effects in Laboratory Settings

It is known that Propafenone Hydrochloride, the parent compound, has a half-life of 5 to 8 hours in most patients .

Dosage Effects in Animal Models

It is known that the dose of Propafenone Hydrochloride must be individually titrated on the basis of response and tolerance .

Metabolic Pathways

The major metabolic pathway for Propafenone begins with aromatic ring hydroxylation, a pathway that may be determined by genetic factors . This pathway is also likely to be involved in the metabolism of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Propafenone Hydrochloride-d5 involves the incorporation of deuterium atoms into the molecular structure of 5-Hydroxy Propafenone Hydrochloride. The process typically starts with the deuteration of specific hydrogen atoms in the precursor molecules. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient deuteration. The final product is purified through various chromatographic techniques to achieve the desired level of isotopic enrichment and chemical purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Propafenone Hydrochloride-d5 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3)

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds

Comparison with Similar Compounds

Similar Compounds

Propafenone: The parent compound, used as an antiarrhythmic agent.

5-Hydroxy Propafenone: A metabolite of propafenone with similar pharmacological properties.

N-depropylpropafenone: Another metabolite of propafenone with distinct pharmacokinetic characteristics

Uniqueness

5-Hydroxy Propafenone Hydrochloride-d5 is unique due to its stable isotope labeling, which allows for precise analytical studies. The deuterium atoms in its structure provide a distinct mass difference, making it easily distinguishable in mass spectrometry and other analytical techniques. This property enhances its utility in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of propafenone and its metabolites in biological systems .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydroxy Propafenone Hydrochloride-d5 involves the conversion of Propafenone Hydrochloride-d5 to 5-Hydroxy Propafenone Hydrochloride-d5 through a series of chemical reactions.", "Starting Materials": [ "Propafenone Hydrochloride-d5", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve Propafenone Hydrochloride-d5 in a mixture of methanol and water.", "Step 2: Add sodium hydroxide (NaOH) to the solution and stir until the solution becomes basic.", "Step 3: Add hydrogen peroxide (H2O2) to the solution and stir for several hours.", "Step 4: Acidify the solution with hydrochloric acid (HCl) to a pH of 2-3.", "Step 5: Extract the product with a suitable organic solvent.", "Step 6: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent.", "Step 7: Recrystallize the product from a suitable solvent to obtain 5-Hydroxy Propafenone Hydrochloride-d5." ] } | |

CAS No. |

1188265-48-6 |

Molecular Formula |

C21H28ClNO4 |

Molecular Weight |

398.939 |

IUPAC Name |

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D; |

InChI Key |

FAYLNKVZLXBDBE-BQAHAFBHSA-N |

SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |

Synonyms |

1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-2,3,4,5,6-d5)-1-propanone Hydrochloride; GPV 129-d5; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)